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1H-Isoindol-1-one, 2-amino-2,3-dihydro-

Cat. No.: B3349825
CAS No.: 23990-34-3
M. Wt: 148.16 g/mol
InChI Key: BQAVZKPCEICBRV-UHFFFAOYSA-N
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Description

Contextualization within the Isoindolone Class

The parent structure of this chemical family is isoindole, a bicyclic compound consisting of a benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring. wikipedia.org Isoindole (2H-isoindole) is an isomer of the more common indole (B1671886) and is generally unstable. nih.gov More stable and widely studied derivatives are formed through reduction or oxidation of the pyrrole ring. nih.gov

The fully reduced form is known as isoindoline (B1297411) (2,3-dihydro-1H-isoindole). nih.gov The introduction of carbonyl groups to the heterocyclic ring gives rise to the isoindolone and phthalimide (B116566) classes. Specifically, 1H-Isoindol-1-one, 2,3-dihydro- (also known as isoindolin-1-one (B1195906) or phthalimidine) is a gamma-lactam featuring one carbonyl group at position 1. nih.govnih.gov If both positions 1 and 3 of the isoindoline ring are substituted with carbonyl groups, the resulting compound is a phthalimide (isoindole-1,3-dione). wikipedia.orgnih.gov

1H-Isoindol-1-one, 2-amino-2,3-dihydro- is a specific derivative of the isoindolin-1-one core, distinguished by the presence of an amino (-NH2) group attached to the nitrogen atom at position 2. This substitution significantly influences the molecule's chemical properties and has been a subject of investigation for creating novel compounds with potential biological activities.

Table 1: Key Chemical Entities in the Isoindolone Class
Compound NameParent StructureKey Features
IsoindoleBenzene fused with PyrroleAromatic 10π-electron system, generally unstable. nih.gov
Isoindoline2,3-dihydro-1H-isoindoleFully reduced, non-aromatic heterocyclic ring. nih.gov
Isoindolin-1-one (Phthalimidine)2,3-dihydro-1H-isoindol-1-oneContains one carbonyl group in the five-membered ring. nih.gov
Phthalimide1H-Isoindole-1,3(2H)-dioneContains two carbonyl groups in the five-membered ring. mdpi.com
1H-Isoindol-1-one, 2-amino-2,3-dihydro-Isoindolin-1-oneAn amino group is substituted at the nitrogen (position 2).

Significance of the Dihydroisoindolone Scaffold in Chemical Research

The dihydroisoindolone (isoindolin-1-one) scaffold is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. mdpi.com Its structural and electronic properties allow it to bind to a variety of biological targets, making it a valuable starting point for drug discovery.

The significance of this scaffold is underscored by its presence in numerous pharmaceuticals and natural products. nih.govmdpi.com For instance, the core of Lenalidomide, a potent immunomodulatory drug used in the treatment of multiple myeloma, is an isoindolin-1-one. mdpi.com This highlights the scaffold's clinical and commercial importance.

Research has demonstrated that derivatives of the dihydroisoindolone scaffold exhibit a wide array of biological activities. These include:

Antitumor and Immunomodulatory Effects : As exemplified by Lenalidomide and related compounds (thalidomide analogs), which modulate the immune system to combat cancers like multiple myeloma. mdpi.commdpi.com

Enzyme Inhibition : Novel isoindolone compounds have been developed as inhibitors for specific enzymes, such as Hematopoietic Progenitor Kinase 1 (HPK1), which plays a role in regulating immune cell responses and is a target for cancer therapy. nih.gov

Anti-inflammatory Properties : Certain isoindoline derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net

Antimicrobial and Anticonvulsant Activities : Various N-substituted isoindoline-1,3-dione derivatives have shown potential as antimicrobial, anticonvulsant, and antioxidant agents. mdpi.com

The structural rigidity of the bicyclic system, combined with the diverse chemical modifications possible at the nitrogen atom and on the benzene ring, allows for the fine-tuning of pharmacological properties.

Table 2: Examples of Biologically Active Compounds with the Dihydroisoindolone Scaffold
Compound/ClassCore StructurePrimary Application/ActivityReference
LenalidomideIsoindolin-1-oneTreatment of multiple myeloma (immunomodulator). mdpi.com
PomalidomideIsoindolin-1-oneTreatment of multiple myeloma (immunomodulator). mdpi.com
HPK1 InhibitorsIsoindolonePotential cancer immunotherapy. nih.gov
Cytochalasan AlkaloidsHydroisoindoloneCytotoxic, antimicrobial, and antiviral activities. nih.gov

Overview of Research Trajectories for Related Chemical Entities

The study of isoindolones and related compounds has followed several key research trajectories, driven by their therapeutic potential and interesting chemical properties.

One of the most prominent research areas originated with the drug Thalidomide (B1683933) . Although initially withdrawn due to severe teratogenic effects, its rediscovery as a treatment for leprosy complications and multiple myeloma sparked intense research into its analogs. mdpi.com This led to the development of second-generation immunomodulatory drugs (IMiDs) like Lenalidomide and Pomalidomide . mdpi.com These drugs retain the therapeutic benefits of thalidomide but have different activity profiles. This trajectory focuses on modifying the phthalimide or isoindolinone core to enhance efficacy and understand the mechanism of action, which involves binding to the protein Cereblon. mdpi.com

Another significant trajectory is the exploration of isoindolone derivatives as kinase inhibitors . Kinases are crucial enzymes in cell signaling pathways, and their dysregulation is a hallmark of cancer. Researchers have designed and synthesized novel isoindolone compounds that can selectively inhibit specific kinases, such as HPK1, to enhance anti-tumor immunity. nih.gov This represents a modern approach to cancer therapy, moving beyond traditional chemotherapy.

The synthesis of new derivatives for a broad spectrum of biological activities remains a vibrant area of research. Scientists are systematically modifying the isoindolone scaffold to discover compounds with novel or improved properties, including:

Anti-inflammatory agents that target enzymes like COX-1 and COX-2. researchgate.netnih.gov

Antimicrobial and antifungal compounds . mdpi.com

Anticonvulsant and analgesic agents . mdpi.commdpi.com

Inhibitors of cholinesterases for potential application in treating Alzheimer's disease. nih.govnih.gov

Furthermore, there is a continuous effort to develop novel and more efficient synthetic methodologies for constructing the isoindole and isoindolinone core. nih.govacs.org The inherent reactivity and potential instability of some isoindole species present synthetic challenges, and overcoming these hurdles is crucial for accessing a wider diversity of chemical structures for biological screening. researchgate.netthieme-connect.com

Table 3: Summary of Research Trajectories for Isoindolone-Related Entities
Research TrajectoryFocus AreaExample Chemical Entities or Targets
Thalidomide Analog DevelopmentImmunomodulation, Anti-cancerLenalidomide, Pomalidomide, Cereblon protein. mdpi.com
Kinase InhibitionCancer Immunotherapy, Signal TransductionHPK1 inhibitors. nih.gov
Broad Biological ScreeningAnti-inflammatory, Antimicrobial, CNS activityCOX-2 inhibitors, N-substituted phthalimides. mdpi.comresearchgate.net
Synthetic Method DevelopmentOrganic Synthesis, Chemical DiversityNovel cycloaddition and annulation reactions. nih.govacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O B3349825 1H-Isoindol-1-one, 2-amino-2,3-dihydro- CAS No. 23990-34-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c9-10-5-6-3-1-2-4-7(6)8(10)11/h1-4H,5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQAVZKPCEICBRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351855
Record name 1H-Isoindol-1-one, 2-amino-2,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23990-34-3
Record name 1H-Isoindol-1-one, 2-amino-2,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways

Strategic Approaches to the 1H-Isoindol-1-one, 2-amino-2,3-dihydro- Core

The synthesis of the target molecule and its analogs relies on several key chemical transformations, including multistep sequences, condensation and cyclization reactions, palladium-catalyzed processes, and reductive amination strategies. Asymmetric approaches are also crucial for producing specific stereoisomers of related substituted isoindolinones.

The primary synthesis of the 2-aminoisoindolinone core can be conceptualized through multistep reaction sequences starting from readily available precursors. A common strategy for isoindolinone synthesis involves the functionalization of phthalimide (B116566) or phthalimidine precursors, which can require several steps to achieve the desired product. nih.gov

One plausible pathway begins with the reaction of phthalimide with hydrazine (B178648). This reaction, typically conducted in an alcohol solvent at low temperatures, yields 2-amino-1H-isoindole-1,3-(2H)dione, also known as N-aminophthalimide. prepchem.com Subsequent selective reduction of one of the two carbonyl groups in the N-aminophthalimide intermediate would lead to the formation of the target compound, 1H-Isoindol-1-one, 2-amino-2,3-dihydro-. This selective reduction is a critical step in converting the isoindoledione structure to the desired isoindolinone.

Another multistep approach could start from 2-vinylbenzoic acid. The acid can be converted to its corresponding acid chloride and then reacted with a hydrazine derivative, such as benzoylhydrazine. clockss.org The resulting N'-(2-vinylbenzoyl)-benzoylhydrazine can undergo epoxidation followed by an intramolecular cyclization to form a hydroxylated isoindolinone intermediate, which can then be further modified to achieve the target structure. clockss.org

Condensation and subsequent cyclization are fundamental to forming the isoindolinone ring. These reactions typically involve the intramolecular cyclization of an amide derived from a γ-amino carboxylic acid. chim.it A key strategy involves the condensation of a precursor containing both a carbonyl (or carboxyl) group and a group that can be converted into an amine, positioned appropriately on a benzene (B151609) ring.

A direct and efficient method involves the reaction of 2-formylbenzoic acid with hydrazine or its derivatives. The initial condensation reaction forms a hydrazone intermediate. researchgate.net This intermediate can then undergo intramolecular cyclization, or lactamization, to form the five-membered lactam ring characteristic of the isoindolinone core, directly yielding the 2-amino substituted product. This tandem reaction sequence is a powerful tool for constructing the heterocyclic system in a single pot. chim.it

Similarly, tandem reactions involving the condensation of 2-cyanobenzaldehydes with malonates, catalyzed by organocatalysts, can produce 3-substituted isoindolinones through an aldol (B89426) addition/cyclization/rearrangement process. rsc.org While this produces a C-substituted variant, the underlying principle of condensation followed by cyclization is a core concept in isoindolinone synthesis. More complex cascade reactions, initiated by ammonium (B1175870) acetate (B1210297), can trigger a series of events including the formation of a spiro-Meisenheimer complex, rearrangement, and subsequent cycloaddition and cyclocondensation to yield fused isoindolone systems. nih.gov

Palladium catalysis offers a range of powerful and versatile methods for constructing the isoindolinone framework, often under mild conditions and with high efficiency. rsc.org These methods include carbonylative cyclizations, C-H activation/amidation, and various cross-coupling reactions.

One significant approach is the palladium-catalyzed cascade carbonylation reaction, where multiple bonds are formed in a single step. For instance, 2-bromo-N-(2-iodophenyl)benzamides can react with benzylidenecyclopropanes under a carbon monoxide atmosphere to synthesize fused isoindolinone derivatives. acs.org Although this leads to more complex structures, it highlights the power of palladium to orchestrate intricate cyclizations.

A more direct route involves the intramolecular dehydrogenative C(sp³)–H amidation. rsc.org This method uses a palladium-on-carbon (Pd/C) catalyst to cyclize substrates like 2-benzyl-N-mesylbenzamides into isoindolinones without the need for stoichiometric oxidants. rsc.org Furthermore, palladium-catalyzed asymmetric tandem reactions, such as the aza-Heck/Sonogashira coupling of O-phenyl hydroxamic ethers with terminal alkynes, provide access to chiral isoindolinones bearing a quaternary stereocenter. acs.orgorganic-chemistry.org

Palladium-Catalyzed MethodSubstratesKey FeaturesReference
Dehydrogenative C–H Cyclization2-Benzyl-N-mesylbenzamidesUses Pd/C catalyst; no stoichiometric oxidant needed. rsc.org
Cascade Carbonylation2-bromo-N-(2-iodophenyl)benzamides, BenzylidenecyclopropanesIncorporation of two CO groups; forms multiple C-C and C-heteroatom bonds. acs.org
Asymmetric Aza-Heck/Sonogashira CouplingO-Phenyl hydroxamic ethers, Terminal alkynesCreates chiral isoindolinones with a quaternary center; high enantioselectivity. acs.org
Diastereoselective Carbonylative Cyclization2-Bromobenzaldehyde, Chiral alkanolaminesReacts under CO atmosphere to afford tricyclic isoindolinones. tandfonline.com

Reductive amination provides an effective pathway for the synthesis of N-substituted isoindolinones. This one-pot reaction typically involves the condensation of a carbonyl compound with an amine to form an imine or hydrazone intermediate, which is then reduced in situ to the corresponding amine or hydrazine.

For the synthesis of 1H-Isoindol-1-one, 2-amino-2,3-dihydro-, a key strategy involves the reaction of 2-carboxybenzaldehyde (B143210) or its esters with hydrazine. organic-chemistry.orgresearchgate.net The initial condensation forms a hydrazone. Subsequent reduction of the C=N double bond and intramolecular amidation (cyclization) of the resulting hydrazine with the carboxylic acid or ester group yields the final 2-aminoisoindolinone product. Platinum nanowires have been shown to be effective catalysts for this reductive C-N coupling and intramolecular amidation process under a hydrogen atmosphere. organic-chemistry.org Microwave-assisted reductive amination of 2-carboxybenzaldehydes with amines using formic acid has also been reported as an efficient method. researchgate.net

A related strategy involves the condensation of methyl 2-formylbenzoate (B1231588) with a chiral sulfinamide, which produces a sulfinylimine. This intermediate can then be reduced by a hydride reagent like sodium borohydride (B1222165) (NaBH₄), followed by spontaneous cyclization to yield an N-sulfinyl-isoindolinone. acs.org

The development of asymmetric methods is crucial for accessing enantioenriched isoindolinones, which often exhibit enhanced biological properties. mdpi.com Strategies to achieve stereocontrol, typically at the C3 position, include the use of chiral auxiliaries, chiral catalysts, and chiral phase-transfer catalysis. chim.it

Chiral auxiliaries are frequently employed to direct the stereochemical outcome of reactions. For example, chiral auxiliaries like (+)-trans-2-(α-cumyl)cyclohexanol (TCC) can be attached to the isoindolinone nitrogen. acs.org Deprotonation and subsequent alkylation of this chiral substrate provide 3-substituted isoindolinones with high diastereoselectivity. acs.org Similarly, (R)- or (S)-tert-butylsulfinamide can be used as a chiral auxiliary to control the diastereoselectivity of alkylation reactions. acs.org Other auxiliaries, such as (R)-phenylglycinol, are also effective but may require harsh conditions for removal. chim.itacs.org

Catalytic asymmetric synthesis offers a more atom-economical approach.

Organocatalysis : Bifunctional thiourea-cinchona catalysts have been successfully used in the tandem reaction of 2-cyanobenzaldehydes and malonates to produce 3-substituted isoindolinones with good enantiomeric excesses. rsc.org Takemoto's catalyst, a neutral bifunctional organocatalyst, is highly effective in cascade aza-Henry/cyclization reactions to synthesize 3-(nitromethyl)isoindolin-1-ones with up to 98% ee. nih.gov

Metal Catalysis : Chiral metal catalysts are widely used. Palladium complexes paired with chiral ligands enable asymmetric tandem Heck/Suzuki coupling reactions to generate 3,3-disubstituted isoindolinones. rsc.org

Asymmetric StrategyExampleKey FeaturesReference
Chiral Auxiliary(+)-trans-2-(α-cumyl)cyclohexanol (TCC)Mediates asymmetric alkylation of the isoindolinone carbanion. Easily cleaved and recoverable. acs.org
Chiral Auxiliary(S)-tert-ButylsulfinamideCondensation with methyl 2-formylbenzoate followed by alkylation affords high diastereomeric ratios. acs.org
OrganocatalysisBifunctional Thiourea-Cinchona CatalystCatalyzes aldol-cyclization-rearrangement of 2-cyanobenzaldehyde (B126161) and malonates. rsc.org
OrganocatalysisTakemoto's CatalystUsed in asymmetric aza-Henry/lactamization cascade to give high enantioselectivity. nih.gov
Palladium CatalysisPd-catalyzed Heck/Suzuki CouplingUses a chiral ligand to achieve asymmetric synthesis of 3,3-disubstituted isoindolinones. rsc.org

Key Synthetic Intermediates and Precursors

The synthesis of 2-amino-2,3-dihydro-1H-isoindol-1-one and its derivatives relies on a set of key precursors derived from benzene. The choice of precursor is dictated by the specific synthetic strategy employed.

Precursor/IntermediateRole in SynthesisRelevant Section(s)Reference
2-Formylbenzoic AcidStarting material for condensation with amines/hydrazines and subsequent cyclization.2.1.2, 2.1.4 chim.itresearchgate.net
2-CarboxybenzaldehydeUsed in reductive amination and other condensation/cyclization reactions.2.1.4 organic-chemistry.orgresearchgate.net
Methyl 2-formylbenzoateEster derivative used in condensation reactions, often to form imine intermediates for asymmetric synthesis.2.1.2, 2.1.5 acs.org
PhthalimideStarting material for the synthesis of N-aminophthalimide, a potential precursor to 2-aminoisoindolinone.2.1.1 prepchem.com
HydrazineThe source of the 2-amino group, used in condensation and reductive amination reactions.2.1.1, 2.1.4 prepchem.comresearchgate.net
2-BromobenzaldehydePrecursor for palladium-catalyzed carbonylative cyclization.2.1.3 tandfonline.com
O-Phenyl hydroxamic ethersSubstrates for palladium-catalyzed tandem aza-Heck reactions.2.1.3 acs.org

Reaction Conditions and Optimization Strategies

The choice of solvent can significantly influence reaction rates and product yields. In the ultrasonic-assisted synthesis of 3-hydroxyisoindolin-1-ones from 3-alkylidenephthalides, various solvents were tested. While methanol (B129727), ethanol (B145695), and acetonitrile (B52724) gave moderate yields, isopropanol (B130326) was found to be the most suitable solvent, furnishing the product in the highest yield. nih.gov In other syntheses, such as the catalytic hydrogenation of nitro-isoindolones, methanol is a commonly used solvent that facilitates the reaction effectively. chemicalbook.com

Catalysts are central to many synthetic transformations. Palladium on carbon (Pd/C) is a highly effective catalyst for the reduction of nitro groups to amines. chemicalbook.com Other transition metal catalysts, such as Palladium(II) acetate (Pd(OAc)₂), are used in reductive intramolecular cyclization reactions to form N-substituted isoindolin-1-ones from 2-formylbenzoic acid and an amine. researchgate.net Copper-catalyzed reactions have also been described for synthesizing isoindolinones via C-H functionalization. researchgate.net The selection of the appropriate catalyst is crucial for guiding the reaction along the desired pathway and avoiding side products.

Reaction Type Catalyst Solvent Effect on Yield/Efficiency Reference
Nitro Group ReductionPd/CMethanolEffective conversion to amino group chemicalbook.com
Reductive CyclizationPd(OAc)₂Not specifiedFurnishes desired product from 2-formylbenzoic acid researchgate.net
C-H FunctionalizationCopper-basedNot specifiedProvides an alternative route to isoindolinones researchgate.net
Amine additionNone (Ultrasonic)IsopropanolHighest yield (75%) compared to other alcohols nih.gov
Amine additionNone (Ultrasonic)MethanolModerate yield (60%) nih.gov

Temperature and pressure are fundamental parameters that control reaction kinetics. For instance, the catalytic hydrogenation of 6-nitro-isoindolin-1-one is typically conducted under a hydrogen atmosphere at standard atmospheric pressure (1 atm). chemicalbook.com

In the ultrasonic-assisted synthesis of 3-hydroxyisoindolin-1-ones, temperature plays a crucial role. An investigation showed that conducting the reaction at 50°C resulted in an excellent product yield of 93%. nih.gov Lowering the temperature led to a decrease in yield due to incomplete conversion of the starting material. nih.gov This demonstrates that even moderate temperature adjustments can have a substantial impact on the outcome of the synthesis. Some reactions, particularly those involving highly reactive intermediates like organolithiums, are often performed at very low temperatures (-60 to -120 °C) to control reactivity and prevent side reactions. wikipedia.org

Impact of Temperature on Yield in Ultrasonic Synthesis nih.gov

Temperature Yield Observation
50°C 93% Optimal temperature, high conversion

A notable example is the synthesis of isoindolinones from substituted methyl 2-(halomethyl)benzoates and amines, which proceeds efficiently in a single step without the need for a catalyst or solvent. researchgate.net Another powerful one-pot strategy involves the synthesis of 2-aminoindoles, which utilizes a sequence of a gold(I)-catalyzed hydroamination followed by a copper(II)-mediated oxidative cyclization. researchgate.netrsc.org This domino approach allows for the construction of complex molecules from simple, readily available starting materials in a single reaction vessel. researchgate.net Such procedures are a hallmark of modern synthetic chemistry, emphasizing process efficiency and sustainability. researchgate.net

Green Chemistry Principles in Isoindolone Synthesis

The growing emphasis on sustainable chemistry has significantly influenced the synthetic strategies for isoindolone derivatives. nih.gov Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org In the context of isoindolone synthesis, this involves developing methodologies that are not only efficient and selective but also environmentally benign. researchgate.net Key principles applied include maximizing atom economy, utilizing safer solvents, employing catalytic methods, enhancing energy efficiency, and designing one-pot or multi-component reactions.

Atom Economy: A central concept in green chemistry, atom economy, focuses on maximizing the incorporation of all reactant materials into the final product, thereby minimizing waste at a molecular level. acs.orgwordpress.comwikipedia.org Developed by Barry Trost, this metric assesses the efficiency of a reaction by calculating the percentage of atoms from the reactants that are integrated into the desired product. skpharmteco.com Reactions with high atom economy, such as cycloadditions, are considered ideal as they generate minimal byproducts. wikipedia.orgnih.gov Traditional multi-step syntheses of isoindolinones often suffer from poor atom economy, requiring stoichiometric amounts of reductants and generating significant waste. researchgate.net In contrast, modern approaches like multi-component reactions (MCRs) inherently possess high atom economy by combining three or more starting materials in a single operation to form the final product with multiple new chemical bonds. researchgate.net

Safer Solvents and Reaction Conditions: A primary goal of green chemistry is to replace hazardous organic solvents with environmentally friendly alternatives. researchgate.net Water is an ideal green solvent due to its availability, non-toxicity, and non-flammability. researchgate.netmdpi.com Several catalyst-free, three-component reactions for synthesizing isoindolinone derivatives have been successfully developed using water as the sole solvent. researchgate.netrsc.org These methods are advantageous for their mild reaction conditions, short reaction times, and environmentally friendly, metal-free design. nih.gov The development of syntheses that proceed under mild, metal-free conditions is a sustainable and effective approach, avoiding the cost, complexity, and meticulous removal of metal residues required in many traditional metal-catalyzed processes. nih.gov

Catalysis and Energy Efficiency: Catalytic reactions are preferred over stoichiometric ones because catalysts can increase reaction efficiency and can often be recycled and reused, reducing waste. rsc.org A green and facile approach for isoindolinone synthesis utilizes catalytic amounts of an organocatalyst, such as fluorous phosphine (B1218219), in green solvents. rsc.org This method allows for the recycling of both the catalyst and the solvent, greatly reducing resource consumption. rsc.org

Furthermore, alternative energy sources are employed to enhance reaction rates and yields, often under milder conditions. nih.gov Technologies like ultrasonic and microwave irradiation represent sustainable approaches in chemical synthesis. nih.govresearchgate.net Ultrasonic irradiation has been shown to improve reaction rates, yields, and selectivity in the synthesis of 3-hydroxyisoindolin-1-ones, while using less hazardous materials and milder conditions. nih.gov Similarly, efficient microwave-assisted methods have been developed for the synthesis of novel isoindolinone derivatives in good yields using water as a solvent. researchgate.net

Multi-Component and One-Pot Reactions: One-pot and multi-component reactions are highly valued in green chemistry as they streamline synthetic processes, reduce the need for intermediate purification steps, and consequently minimize solvent use and waste generation. researchgate.net An efficient one-pot method has been developed for synthesizing novel isoindolinone derivatives from 2-benzoylbenzoic acid using chlorosulfonyl isocyanate and alcohols. nih.gov Three-component reactions involving reactants like 2-formyl benzoic acid, ammonia, and 4-hydroxycoumarin (B602359) or indole (B1671886) in water have also been established as a powerful, atom-efficient strategy. researchgate.net These approaches simplify manipulation and enhance the efficiency of resource utilization. rsc.org

The table below summarizes various green chemistry approaches applied in the synthesis of isoindolone derivatives, highlighting the diversity of sustainable methodologies.

Table 1: Research Findings on Green Synthetic Methodologies for Isoindolones
MethodologyKey ReactantsCatalyst/PromoterSolventEnergy SourceKey AdvantagesReference
Tandem Reaction2-Cyanobenzaldehydes and α,β-unsaturated ketones/estersFluorous phosphine (recyclable organocatalyst)Green solvents (recyclable)Room TemperatureHigh efficiency, catalyst and solvent recycling, no column chromatography. rsc.org
One-Pot Synthesis2-Benzoylbenzoic acid, chlorosulfonyl isocyanate, alcoholsMetal-freeDichloromethaneRoom TemperatureMild conditions, short reaction times, sustainable, metal-free. nih.gov
Microwave-Assisted MCRβ-Ketocarboxylic acids, primary amines, 2-carboxybenzaldehydeCetrimonium bromide saltWaterMicrowave IrradiationEnvironmentally friendly, one-pot, three-component reaction. researchgate.net
Ultrasonic-Assisted Synthesis(Z)-3-Alkylideneisobenzofuran-1(3H)-ones, primary aminesNoneiso-PropanolUltrasonic IrradiationImproved reaction rate and yield, milder conditions, high efficiency. nih.gov
Catalyst-Free MCRPhthalaldehydic acid, primary amine, 1H-indoleNoneWaterConventional HeatingClean, one-pot, easy handling, environmentally friendly. rsc.org

Mechanistic Investigations of Chemical Transformations

Elucidation of Reaction Mechanisms for 1H-Isoindol-1-one, 2-amino-2,3-dihydro- Formation

The construction of the 1H-Isoindol-1-one ring system can be accomplished through several mechanistic pathways. These routes often involve the formation of key carbon-carbon and carbon-nitrogen bonds to build the fused bicyclic structure. The specific mechanism is highly dependent on the starting materials, catalysts, and reaction conditions employed.

Intramolecular cyclization is a prominent strategy for synthesizing the isoindolone scaffold. This approach involves a precursor molecule that contains all the necessary atoms for the bicyclic ring system, which then undergoes a ring-closing reaction.

One common method involves the palladium-catalyzed intramolecular cyclization of 2-iodobenzamides. organic-chemistry.org In this process, a palladium catalyst facilitates the formation of a carbon-nitrogen bond. The reaction can be optimized using specific ligands and base/solvent systems. For instance, the use of Pd₂(dba)₃ as the catalyst with Xantphos as the ligand in an i-PrOH/Et₃N system has proven effective. organic-chemistry.org A proposed catalytic cycle for such transformations typically involves oxidative addition of the palladium(0) complex to the aryl halide, followed by coordination of the amide, migratory insertion, and reductive elimination to furnish the isoindolone product and regenerate the catalyst.

Another powerful intramolecular cyclization method is the Diels-Alder reaction. researchgate.netacs.orgnih.gov This [4+2] cycloaddition can be used to construct the isoindolone ring system, particularly for complex polycyclic structures found in natural products. nih.gov For example, a dienophile can be tethered to a diene, and upon heating or catalysis, an intramolecular Diels-Alder reaction occurs to form the bicyclic core. nih.gov The stereochemical outcome of this reaction is often predictable based on the endo rule.

Furthermore, Pd-catalyzed intramolecular dehydrogenative C(sp³)–H amidation provides a direct route to isoindolinones from 2-benzyl-N-mesylbenzamides. nih.gov This method is notable as it does not require stoichiometric oxidants, with H₂ being the only detectable by-product. The use of a Pd/C catalyst is key to the success of this dehydrogenative process. nih.gov

A one-pot synthesis of pyrido-[2,1-a]isoindolones has been achieved through an intramolecular cyclization of pyridinylbenzoic acids, where a carboxylic acid is activated by tosyl chloride, followed by reaction with an electron-poor pyridinic nitrogen. rsc.org

Hydride transfer reactions represent a sophisticated strategy for C-H functionalization and the construction of complex heterocyclic systems. In the context of isoindolone-fused systems, intramolecular hydride transfer can initiate cascade reactions leading to the desired products.

For instance, transition metal-free intramolecular 1,5-hydride transfer onto an aryne intermediate has been reported. rsc.org This process can activate a C(sp³)–H bond alpha to a nitrogen atom, leading to the formation of a zwitterionic intermediate that can then react with various pronucleophiles. While not directly forming the isoindolone ring in the examples studied, this mechanism demonstrates a powerful way to functionalize precursors that could subsequently cyclize.

In other systems, B(C₆F₅)₃ has been used to catalyze the synthesis of oxindole-fused 1,3-oxazepanes from pyrrolidine-substituted aryl alkynones. bohrium.comrsc.org These cascade reactions involve a ring expansion of the pyrrolidine (B122466) ring and dual hydride transfers. Such mechanisms highlight the potential for hydride shifts to facilitate complex skeletal rearrangements in the synthesis of fused heterocyclic structures. While 1,2-hydride shifts are common in carbocation chemistry, 1,3-hydride shifts are less frequent but can be significant in specific enzymatic and synthetic contexts. nih.gov

The construction of the isoindolone ring can also proceed via addition-elimination mechanisms. This pathway is particularly relevant in the synthesis of natural products containing the isoindolone motif.

One example involves the synthesis of the isoindolinone core of aristoyagonine. nih.gov The process begins with the generation of an amide from the coupling of 2-bromo-N,N-dimethylbenzamide with an appropriate amine. Treatment of this amide with a strong base, such as potassium bis(trimethylsilyl)amide, induces an intramolecular addition of the amide enolate to the aromatic ring, followed by the elimination of a leaving group (in this case, the bromine atom via an intermediate) to form the isoindolinone ring. nih.gov This sequence provides an efficient route to the core structure.

The bromine-lithium exchange is a rapid and efficient method for generating organolithium species, which are powerful nucleophiles for ring-closing reactions. wikipedia.org This reaction is a cornerstone of organometallic chemistry and has been applied to the synthesis of isoindolones and their thio-analogs. researchgate.netorganic-chemistry.org

The general mechanism involves the reaction of an aryl bromide with an organolithium reagent, typically n-butyllithium or t-butyllithium. wikipedia.orgharvard.edu The exchange is very fast, often proceeding with retention of configuration if the halogen is attached to a stereocenter. harvard.edu The rate of exchange follows the trend I > Br > Cl. wikipedia.org

In the synthesis of isoindolones, an o-halobenzoyl derivative is treated with an organolithium reagent to generate an aryllithium species in situ. This nucleophilic intermediate can then undergo intramolecular attack on an electrophilic group, such as an imine or an amide, to form the five-membered ring. For example, the addition of o-iodobenzoyl chlorides to imines forms N-acyliminium ion adducts. Subsequent treatment with phenyllithium (B1222949) at low temperatures induces a lithium-iodide exchange, and upon warming, an intramolecular Wurtz-Fittig type coupling occurs to yield 2,3-dihydroisoindolones. organic-chemistry.org

Stereochemical Aspects of Isoindolone Syntheses

The synthesis of chiral isoindolones is of significant interest due to their prevalence in biologically active molecules. The stereochemistry of these reactions can be controlled through various strategies, leading to the formation of specific enantiomers or diastereomers.

Asymmetric synthesis of isoindolinones bearing a quaternary stereocenter has been achieved with excellent enantioselectivity through a palladium-catalyzed asymmetric tandem aza-Heck/Sonogashira coupling reaction. organic-chemistry.org The use of chiral ligands on the palladium catalyst is crucial for inducing enantioselectivity in these transformations.

In syntheses involving cascade reactions, such as the Michael/aldol-like cyclization between N-substituted phthalimides and α,β-unsaturated electrophiles, high diastereoselectivity has been observed. researchgate.net The stereochemical outcome can be influenced by the reaction conditions. For instance, contrasting diastereoselectivity has been reported under solution-phase versus solvent-free ball-milling conditions. researchgate.net

The intramolecular Diels-Alder reaction is another powerful tool for controlling stereochemistry. nih.gov The reaction often proceeds through a well-defined transition state, leading to a predictable stereochemical outcome. For example, in the synthesis of cytochalasin D, an intramolecular endo-Diels–Alder reaction was used to construct the isoindolinone moiety with specific stereochemistry. nih.gov

Influence of Substituents on Reaction Pathways and Selectivity

The nature and position of substituents on the starting materials can have a profound impact on the reaction pathway, yield, and selectivity of isoindolone synthesis.

In the intramolecular cyclization of pyridinylbenzoic acids, alkyl substituents on the pyridine (B92270) ring play a significant role in the outcome of the reaction. rsc.org The electronic and steric properties of these substituents can influence the reactivity of the pyridinic nitrogen and the stability of intermediates.

During palladium-catalyzed cyclizations of 2-iodobenzamides, aryl substituents on the nitrogen moiety generally provide higher yields compared to methyl groups, suggesting that electronic factors and steric bulk can influence the efficiency of the catalytic cycle. organic-chemistry.org

In the context of bromine-lithium exchange, the presence of other substituents on the aromatic ring can affect the rate and regioselectivity of the exchange. researchgate.net Non-covalent interactions, such as the coordination of the organolithium reagent by a directing group, and steric effects can play a crucial role. The "buttressing effect," where a substituent indirectly influences the interaction between two other groups, has been observed to affect the halogen-lithium exchange process in ortho-bromo-N,N-dimethylanilines. researchgate.net

The following table summarizes the effect of different synthetic methods on the yield of selected isoindolone derivatives, highlighting the influence of substituents and reaction conditions.

Starting MaterialReaction TypeCatalyst/ReagentProductYield (%)Ref
2-Iodo-N-(2-oxo-2-phenylethyl)benzamidePd-catalyzed Intramolecular CyclizationPd₂(dba)₃, Xantphos3-(Benzoyl)-2,3-dihydroisoindol-1-one85 organic-chemistry.org
2-Iodo-N-(2-oxopropyl)benzamidePd-catalyzed Intramolecular CyclizationPd₂(dba)₃, Xantphos3-Acetyl-2,3-dihydroisoindol-1-one68 organic-chemistry.org
2-Benzyl-N-mesylbenzamidePd-catalyzed Dehydrogenative C-H AmidationPd/C2-Mesyl-3-phenylisoindolin-1-one81 nih.gov
2-Iodobenzoyl chloride / Benzylidenepropylamine adductLi-I Exchange / Wurtz-Fittig CouplingPhLi2-Propyl-3-phenyl-2,3-dihydroisoindol-1-one85 organic-chemistry.org
6-Nitro-isoindolin-1-oneCatalytic HydrogenationPd/C, H₂6-Amino-isoindolin-1-one60.1 chemicalbook.com

Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each atom.

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. For isoindolinone derivatives, ¹H NMR spectra reveal characteristic signals for the aromatic protons, the methylene (B1212753) (-CH₂) group protons, and the amine (-NH₂) protons. rsc.orgresearchgate.net

In the case of a closely related isomer, 6-amino-2,3-dihydroisoindol-1-one, the ¹H NMR spectrum (recorded in DMSO-d₆) shows distinct signals that can be used to infer the structure of the 2-amino isomer. chemicalbook.com The methylene protons (-CH₂) typically appear as a singlet around δ 4.15 ppm. chemicalbook.com The amine protons (-NH₂) of the substituent group are observed as a broad singlet, for instance at δ 5.26 ppm, which is characteristic of primary amines. chemicalbook.com The aromatic protons present a more complex pattern of doublets and double doublets in the region of δ 6.77-7.16 ppm, reflecting their specific positions on the benzene (B151609) ring. chemicalbook.com A singlet corresponding to the lactam N-H proton is also typically observed at a downfield chemical shift, for example, around δ 8.29 ppm. chemicalbook.com

Proton TypeTypical Chemical Shift (δ, ppm)Multiplicity
Lactam N-H~8.3Singlet (s)
Aromatic C-H6.7 - 7.8Multiplet (m)
Amine (-NH₂)~5.3Singlet (s, broad)
Methylene (-CH₂)~4.2Singlet (s)

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. researchgate.net Each chemically non-equivalent carbon atom gives a distinct signal. wikipedia.org For isoindolinone structures, the carbonyl carbon of the lactam ring is particularly characteristic, appearing far downfield in the spectrum, typically in the range of δ 160-185 ppm. rsc.orgopenstax.org

Aromatic carbons resonate in the δ 110-150 ppm region, with the specific shifts depending on the substituents attached to the ring. openstax.org The methylene carbon (-CH₂) of the dihydroisoindolone ring is expected to appear in the sp³ region of the spectrum. The chemical shifts are influenced by the electronegativity of adjacent atoms; carbons bonded to nitrogen or oxygen are shifted downfield. openstax.org For example, in a related isoindolinone derivative, the carbon framework was identified with signals at δ 171.1 (C=O), 146.4, 134.0, 129.0, 125.7, and 122.1 (aromatic carbons). rsc.org

Carbon TypeTypical Chemical Shift (δ, ppm)
Carbonyl (C=O)165 - 175
Aromatic C (quaternary)130 - 150
Aromatic C-H115 - 135
Methylene (-CH₂)40 - 55

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. rsc.org For 1H-Isoindol-1-one, 2-amino-2,3-dihydro-, the IR spectrum would exhibit characteristic absorption bands. A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching of the lactam group is expected around 1680-1760 cm⁻¹. rsc.org The N-H stretching vibrations of the primary amino group (-NH₂) and the lactam N-H would appear as distinct bands in the region of 3100-3400 cm⁻¹. Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹, while C=C stretching vibrations within the aromatic ring appear in the 1450-1600 cm⁻¹ region. rsc.org

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Amine/Lactam (N-H)Stretching3100 - 3400
Aromatic (C-H)Stretching3000 - 3100
Lactam (C=O)Stretching1680 - 1760
Aromatic (C=C)Stretching1450 - 1600

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Validation

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. rsc.org For 1H-Isoindol-1-one, 2-amino-2,3-dihydro- (molecular formula C₈H₈N₂O), the calculated monoisotopic mass is approximately 148.06 Da. In electrospray ionization (ESI) mass spectrometry, the compound is typically observed as a protonated molecule [M+H]⁺. chemicalbook.com For an isomer, 6-amino-2,3-dihydroisoindol-1-one, the ESI mass spectrum showed a prominent ion at m/z 149.2, corresponding to the [M+H]⁺ species. chemicalbook.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental formula. rsc.org The nitrogen rule in mass spectrometry states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent with the structure of this compound. libretexts.org

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

The crystal structure provides invaluable insight into the non-covalent interactions that govern the packing of molecules in the solid state. For 1H-Isoindol-1-one, 2-amino-2,3-dihydro-, the presence of N-H and C=O groups facilitates the formation of intermolecular hydrogen bonds. researchgate.net These interactions, such as N-H···O and N-H···N, play a crucial role in stabilizing the crystal lattice. researchgate.net

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Structural Optimization and Vibrational Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the ground-state electronic structure of molecules. For the 1H-Isoindol-1-one, 2-amino-2,3-dihydro- system, DFT calculations are employed to find the most stable three-dimensional arrangement of its atoms, a process known as structural optimization. By minimizing the energy of the molecule with respect to the positions of its nuclei, a precise, low-energy geometry can be obtained.

Once the structure is optimized, the same theoretical level can be used to perform a vibrational analysis. This involves calculating the second derivatives of the energy, which correspond to the force constants of the bonds. These calculations yield a set of vibrational frequencies that correspond to the molecule's infrared (IR) and Raman spectra. Theoretical vibrational analyses have been conducted on related isoindoline-1,3-dione derivatives, showing a good correlation between calculated and experimental spectra. researchgate.net For instance, the characteristic carbonyl (C=O) stretching frequency of the lactam ring is a key feature that can be accurately predicted. While specific data for 2-amino-2,3-dihydro-1H-isoindol-1-one is not abundant in the literature, analysis of related structures provides a reliable estimation of its key vibrational modes.

Table 1: Predicted Key Vibrational Frequencies for the Isoindolinone Core This interactive table provides representative data based on DFT calculations performed on analogous isoindolone structures.

Vibrational Mode Typical Calculated Wavenumber (cm⁻¹) Description
N-H Stretch (Amine) 3300-3500 Corresponds to the stretching of the primary amine N-H bonds.
C-H Stretch (Aromatic) 3000-3100 Stretching of the carbon-hydrogen bonds on the benzene (B151609) ring.
C=O Stretch (Lactam) 1680-1720 Stretching of the carbonyl group within the five-membered ring.
C=C Stretch (Aromatic) 1450-1600 In-plane stretching of the carbon-carbon bonds in the benzene ring.

DFT calculations also provide a wealth of information about the electronic properties of 1H-Isoindol-1-one, 2-amino-2,3-dihydro-. Key parameters known as reactivity descriptors can be derived from the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

Another important descriptor is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). For 2-amino-2,3-dihydro-1H-isoindol-1-one, the MEP would be expected to show a negative potential around the carbonyl oxygen and a positive potential near the amine hydrogens, indicating sites for electrophilic and nucleophilic attack, respectively. Such computational studies have been vital in understanding the reactivity of similar isoindoline-1,3-dione derivatives. researchgate.netresearchgate.netresearchgate.net

Table 2: Key Electronic Reactivity Descriptors This interactive table outlines common descriptors derived from electronic structure calculations and their chemical significance.

Descriptor Definition Chemical Interpretation
HOMO Energy Energy of the Highest Occupied Molecular Orbital Indicates propensity to donate electrons; higher energy suggests greater reactivity as a nucleophile.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital Indicates propensity to accept electrons; lower energy suggests greater reactivity as an electrophile.
HOMO-LUMO Gap Energy difference between HOMO and LUMO A small gap suggests high polarizability and chemical reactivity; a large gap indicates high kinetic stability.
Ionization Potential Energy required to remove an electron Directly related to HOMO energy; measures electron-donating ability.
Electron Affinity Energy released when an electron is added Directly related to LUMO energy; measures electron-accepting ability.

| Global Hardness | Resistance to change in electron distribution | Calculated from the HOMO-LUMO gap; "hard" molecules have a large gap, while "soft" molecules have a small gap. |

Molecular Dynamics Simulations and Conformation Analysis

While DFT provides a static, time-averaged picture, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals conformational changes and intermolecular interactions. For a molecule like 1H-Isoindol-1-one, 2-amino-2,3-dihydro-, MD simulations can explore the rotational freedom around the N-N bond and the puckering of the five-membered ring. This is crucial for understanding how the molecule might adapt its shape to fit into a biological receptor's active site. MD simulations have been successfully applied to isoindoline-1,3-dione derivatives to assess their stability and interactions with biological targets such as cholinesterases. core.ac.uk These studies show how the molecule behaves in a dynamic environment, providing insights beyond static models. core.ac.uk

Molecular Docking Studies of Isoindolone Derivatives with Biological Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This method is central to drug discovery and has been extensively used to study isoindolone derivatives. Docking simulations place the isoindolone ligand into the binding site of a receptor and score the different poses based on factors like electrostatic interactions, hydrogen bonding, and hydrophobic contacts.

Studies on various isoindolone derivatives have demonstrated their potential to interact with a range of biological receptors. For example, derivatives have been docked into the active sites of bacterial proteins, acetylcholinesterase, and butyrylcholinesterase, revealing key binding modes. core.ac.uk These studies often highlight the importance of the isoindolone carbonyl group as a hydrogen bond acceptor and the benzene ring for engaging in hydrophobic or π-stacking interactions. Although specific docking studies on 1H-Isoindol-1-one, 2-amino-2,3-dihydro- are not widely published, the extensive research on its analogs provides a strong framework for predicting its potential biological targets and binding interactions.

Chemical Reactivity and Transformations of 1h Isoindol 1 One, 2 Amino 2,3 Dihydro and Derivatives

Oxidation and Reduction Reactions

Oxidation and reduction reactions are fundamental for the synthesis and functionalization of 2-amino-2,3-dihydro-1H-isoindol-1-one derivatives. These reactions primarily target the aromatic nitro precursors, the lactam ring, and the exocyclic amino group.

Reduction Reactions: The most significant reduction reaction in the context of this scaffold is the conversion of a nitro group on the aromatic ring to an amine, which is often a key step in synthesizing amino-substituted isoindolinones. For example, 6-amino-2,3-dihydroisoindol-1-one is synthesized from its precursor, 6-nitro-isoindolin-1-one. This transformation is commonly achieved through catalytic hydrogenation. chemicalbook.com

A typical procedure involves stirring a suspension of the nitro compound with a palladium on carbon (Pd/C) catalyst in a solvent like methanol (B129727) under a hydrogen atmosphere. chemicalbook.com This method is highly efficient and selective for the nitro group, leaving other functional groups, such as the lactam carbonyl, intact. Other reagents can also be employed for nitro group reduction, including metals in acidic media (e.g., iron in acetic acid) or transfer hydrogenation agents like ammonium (B1175870) formate (B1220265) with a catalyst. wikipedia.orgresearchgate.net The choice of reagent can be critical when other sensitive functional groups are present in the molecule. researchgate.net

The Haber mechanism describes the stepwise reduction of a nitro group, proceeding through nitroso and hydroxylamine (B1172632) intermediates to ultimately form the amine. unimi.it

Table 1: Conditions for the Reduction of 6-Nitro-isoindolin-1-one
PrecursorReagentsSolventConditionsProductYieldReference
6-Nitro-isoindolin-1-oneH₂, Pd/CMethanol1 atm H₂, 4 hours6-Amino-2,3-dihydroisoindol-1-one60.1% chemicalbook.com

Oxidation Reactions: While the reduction of nitro-isoindolinones is well-documented, specific oxidation reactions of 1H-Isoindol-1-one, 2-amino-2,3-dihydro- are less commonly reported. However, based on the general chemistry of related structures, several transformations can be predicted. The N-amino group is susceptible to oxidation, which could lead to the formation of nitroso, nitro, or azo compounds depending on the oxidant and reaction conditions.

Furthermore, the isoindolinone framework itself can be a product of oxidation. For instance, the biosynthesis of some isoindole alkaloids involves enzymatic oxidation of precursors like L-tryptophan. nih.gov In synthetic chemistry, isoindolinones can be formed via the oxidation of isoindolines.

Substitution Reactions at Various Positions of the Isoindolone Ring

The 2-amino-2,3-dihydro-1H-isoindol-1-one structure offers several sites for substitution, allowing for extensive structural diversification. These sites include the aromatic benzene (B151609) ring, the nitrogen atom of the lactam, and the C-3 methylene (B1212753) position.

Aromatic Ring Substitution: The benzene ring of the isoindolinone core can undergo electrophilic aromatic substitution (SEAr). wikipedia.org The positions of substitution are directed by the existing groups on the ring. The synthesis of amino-isoindolinones often begins with the nitration of a simpler isoindolinone precursor, which is a classic SEAr reaction using nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) electrophile. masterorganicchemistry.com The subsequent reduction of the nitro group provides the versatile amino functionality, which itself is a strong activating, ortho-, para-directing group for further electrophilic substitutions like halogenation or sulfonation.

N-2 Position Substitution: The primary amino group at the N-2 position is a key site for functionalization. As a potent nucleophile, it can react with a wide range of electrophiles. For example, acylation reactions with acid chlorides or anhydrides would yield the corresponding N-acylamino derivatives. This strategy is used to attach various side chains or pharmacophores to the isoindolinone core. mdpi.com

C-3 Position Substitution: The C-3 position, adjacent to the carbonyl group and the benzene ring, can also be functionalized. Generally, 3-substituted isoindolinones are prepared through methods such as the nucleophilic addition of organometallic reagents to isoindoline-1,3-diones or through the metal-catalyzed cyclization of ortho-halo substituted aromatics with imines. rsc.org For an existing isoindolinone, direct functionalization at the C-3 position can be achieved through metalation using a strong base, followed by reaction with an electrophile. rsc.org

Ring-Opening and Ring-Closure Reactions

Ring-opening and ring-closure reactions are powerful strategies for transforming the isoindolinone skeleton into different heterocyclic systems or for building the isoindolinone core from acyclic or alternative cyclic precursors.

Ring-Opening Reactions: The lactam ring of isoindolinone derivatives can be opened under specific conditions. For instance, the treatment of 3-hydroxyisoindolinones with strong nucleophiles like alkyllithium reagents can lead to the addition to the carbonyl group, followed by the opening of the lactam ring. nih.gov This ring-opened intermediate can then undergo subsequent intramolecular cyclization to form new ring systems, such as indanone derivatives. nih.gov This sequence represents a ring-opening/ring-closure transformation that remodels the core structure.

Ring-Closure (Cyclization) Reactions: The synthesis of the isoindolinone ring itself is often accomplished via ring-closure reactions. Numerous methods exist, including:

Cascade Reactions: An iron-mediated ring-opening/ring-closing cascade reaction of ortho-carboxy-isoxazoles provides an efficient route to isoindolinones under mild, aqueous conditions. thieme-connect.com

Reductive C-N Coupling: 2-Carboxybenzaldehyde (B143210) can react with amines in the presence of a platinum nanowire catalyst under a hydrogen atmosphere to afford N-substituted isoindolinones via reductive C-N coupling and intramolecular amidation. organic-chemistry.org

Metal-Catalyzed C-H Activation: Ruthenium and rhodium catalysts can promote the cyclization of N-substituted benzamides with alkenes or allylic alcohols to form 3-substituted isoindolinones. rsc.orgacs.org This approach is highly atom-economical.

Tandem Cyclization: A metal-free tandem cyclization of ester-functionalized aziridines, involving a sequence of ring-opening with a carboxylic acid followed by lactamization, can be used to synthesize 3-methyleneisoindolin-1-ones. organic-chemistry.org

Table 2: Selected Ring-Opening and Ring-Closure Reactions
Reaction TypeStarting MaterialReagents/CatalystKey TransformationProduct TypeReference
Ring-Opening/Cyclization3-HydroxyisoindolinoneAlkyllithium (e.g., s-BuLi)Lactam ring opening followed by intramolecular cyclizationIndanone nih.gov
Ring-Closure Cascadeortho-Carboxy-isoxazoleFe, NH₄ClIron-promoted ring-opening and ring-closing cascadeIsoindolinone thieme-connect.com
Ring-Closure CyclizationN-Substituted Benzamide[{RuCl₂(p-cymene)}₂], Cu(OAc)₂·H₂ORuthenium-catalyzed C-H activation and cyclization with an allylic alcohol3-Substituted Isoindolinone rsc.org

Derivatization Strategies for Functionalization

The functionalization of the 2-amino-2,3-dihydro-1H-isoindol-1-one scaffold is key to exploring its potential in various applications. Derivatization can be achieved by targeting the different reactive sites within the molecule.

A primary strategy involves the initial synthesis of a substituted isoindolinone core, which is then further modified. A common route is the synthesis of a nitro-substituted isoindolinone, which serves as a versatile precursor. chemicalbook.com The reduction of the nitro group to a primary amine provides a nucleophilic handle for a wide array of subsequent reactions. wikipedia.org This amino group can be acylated, alkylated, or used in coupling reactions to introduce diverse functionalities.

Another powerful strategy involves the post-functionalization of intermediates. For example, a reaction between an indole (B1671886) and nitrostyrene (B7858105) can form a spiro[indole-3,5′-isoxazole]. This intermediate can then be transformed into a 3-aminoindole derivative by reaction with hydrazine (B178648) hydrate (B1144303), demonstrating a sophisticated cascade approach to amination. mdpi.com

Functionalization can also be directed at the lactam nitrogen. The synthesis of N-substituted isoindolinones is a common strategy to modulate the molecule's properties. For instance, isoindoline-1,3-dione can be reacted with 2-chloro-1-[4-(arylphenyl)-1-piperazinyl]ethanone in the presence of a base to yield N-substituted derivatives. mdpi.com While this example uses the related phthalimide (B116566) structure, the principle of N-alkylation is applicable to the isoindolinone nitrogen as well, prior to the introduction of the N-amino group.

Reactions with Specific Reagents (e.g., Hydrazones, Isocyanates)

The reactivity of the 2-aminoisoindolinone core with specific classes of reagents highlights its synthetic utility.

Reactions with Hydrazine and its Derivatives: The reaction of isoindolinone derivatives with hydrazine hydrate is a notable transformation. When 3-hydroxyisoindolinones are treated with hydrazine, the reaction proceeds via nucleophilic attack at the carbonyl carbon, leading to ring expansion and the formation of phthalazinone derivatives. nih.gov This reaction converts the five-membered lactam ring into a six-membered pyridazinone ring system.

In a different context, hydrazine hydrate is used as a reagent to facilitate reductive ring cleavage. It can transform spiro[indole-3,5′-isoxazoles] into aminated indoles via microwave-assisted heating. mdpi.com

Table 3: Reaction of a 3-Hydroxyisoindolinone Derivative with Hydrazine
Starting MaterialReagentProduct TypeKey Transformation
3-Hydroxybenzo[e]isoindol-1-oneHydrazine HydrateBenzo[f]phthalazinoneRing expansion from isoindolinone to phthalazinone

Data sourced from nih.gov.

Reactions with Isocyanates: Isocyanates (R-N=C=O) are highly reactive electrophiles. wikipedia.org The exocyclic primary amino group of 1H-Isoindol-1-one, 2-amino-2,3-dihydro- is expected to be strongly nucleophilic and will readily react with isocyanates. The reaction involves the nucleophilic attack of the amino nitrogen onto the electrophilic carbonyl carbon of the isocyanate. This results in the formation of a substituted urea (B33335) derivative, effectively linking the isoindolinone scaffold to another moiety through a stable urea linkage. This reaction is analogous to the well-established reactions of other amines and amino acids with isocyanates. researchgate.netnih.govnih.gov This derivatization is a common strategy for creating conjugates and modifying the properties of amine-containing molecules.

Applications in Organic Synthesis and Materials Science

1H-Isoindol-1-one, 2-amino-2,3-dihydro- as a Versatile Synthetic Building Block

The isoindolin-1-one (B1195906) core is a significant structural motif in a variety of biologically active compounds and natural products. The presence of a primary amino group at the 2-position (the nitrogen of the isoindolone ring) in 1H-Isoindol-1-one, 2-amino-2,3-dihydro- offers a reactive site for a multitude of chemical transformations. This functionality allows for its use as a versatile building block in the synthesis of more complex molecules.

The amino group can act as a nucleophile, enabling reactions such as acylation, alkylation, and condensation with various electrophiles. For instance, it can be derivatized to form amides, sulfonamides, and ureas, thereby introducing a wide range of functional groups and potentially modulating the molecule's properties. These reactions can be used to construct larger, more elaborate molecular architectures.

Furthermore, the isoindolinone ring itself can undergo various modifications. The lactam functionality within the ring can be manipulated, and the aromatic portion of the molecule can be subjected to electrophilic substitution reactions, although the reactivity will be influenced by the existing substituents.

Synthesis of Complex Heterocyclic Systems Utilizing the Isoindolone Scaffold

The isoindolone scaffold is a valuable starting point for the synthesis of fused heterocyclic systems. While specific examples starting from 1H-Isoindol-1-one, 2-amino-2,3-dihydro- are not extensively documented in readily available literature, the general reactivity patterns of N-amino heterocycles suggest several potential synthetic routes.

One plausible approach involves the reaction of the N-amino group with bifunctional electrophiles to construct new rings fused to the isoindolone core. For example, reaction with α,β-unsaturated ketones or esters could lead to the formation of pyridazinone or other nitrogen-containing heterocyclic rings. Similarly, condensation with diketones or their equivalents could be a pathway to new fused pyrazine (B50134) or diazepine (B8756704) systems.

The synthesis of cinnoline (B1195905) and 1,2,4-benzotriazine (B1219565) derivatives has been reported from other 3-substituted isoindolin-1-ones, suggesting that the N-aminoisoindolinone could potentially serve as a precursor to analogous fused systems through intramolecular cyclization strategies. acs.orgnih.gov The general principle involves the generation of a reactive intermediate that subsequently undergoes ring closure to form the new heterocyclic ring.

Below is a table summarizing potential heterocyclic systems that could be targeted from 1H-Isoindol-1-one, 2-amino-2,3-dihydro-.

Starting MaterialReagentPotential Product
1H-Isoindol-1-one, 2-amino-2,3-dihydro-1,3-Dicarbonyl compoundsFused Pyridazinone Derivatives
1H-Isoindol-1-one, 2-amino-2,3-dihydro-α-HaloketonesFused Imidazoisoindolone Derivatives
1H-Isoindol-1-one, 2-amino-2,3-dihydro-IsothiocyanatesFused Thiadiazole Derivatives

Role in Catalyst Development and Catalytic Reactions

The application of 1H-Isoindol-1-one, 2-amino-2,3-dihydro- in catalyst development is an area that remains largely unexplored. However, its structure contains features that could be exploited in the design of new ligands for transition metal catalysis. The nitrogen atoms in the molecule, particularly the exocyclic amino group, can act as coordination sites for metal ions.

By modifying the basic isoindolinone structure, for example, by introducing other donor atoms, it may be possible to create bidentate or tridentate ligands. These ligands could then be complexed with various transition metals to form catalysts for a range of organic transformations, such as cross-coupling reactions, hydrogenations, or oxidations. The rigid isoindolone backbone could provide a well-defined steric and electronic environment around the metal center, which is crucial for achieving high catalytic activity and selectivity.

Potential in Advanced Materials Chemistry (e.g., Dyes, Polymers)

The isoindole and isoindolinone skeletons are known chromophores and have been incorporated into various dyes and pigments. While specific data for 1H-Isoindol-1-one, 2-amino-2,3-dihydro- is scarce, its aromatic nature suggests it could serve as a basis for the development of new colorants. The amino group provides a convenient handle for modifying the electronic properties of the molecule through substitution, which in turn would alter its absorption and emission characteristics.

In the realm of polymer chemistry, this compound could be utilized as a monomer or a modifying agent. The primary amino group allows for its incorporation into polymer chains through reactions like polycondensation with dicarboxylic acids or diisocyanates to form polyamides or polyureas, respectively. The resulting polymers would feature the rigid isoindolinone unit in their backbone, which could impart desirable thermal and mechanical properties.

Furthermore, the potential for this compound to be used in the synthesis of thermoresponsive polymers based on poly(amino acids) has been noted in the broader context of developing smart materials for biomedical applications. mdpi.com The biocompatibility and biodegradability of such polymers are of significant interest.

Biological Target Interactions and Modulatory Activities in Vitro and Mechanistic Studies

Enzyme Inhibition Studies

Derivatives of the isoindolinone core have been extensively evaluated as inhibitors of various enzymes, demonstrating a broad spectrum of activity.

Cyclooxygenase (COX)

The cyclooxygenase enzymes, COX-1 and COX-2, are key mediators of inflammation. Studies on two series of isoindoline (B1297411) derivatives of α-amino acids have determined their inhibitory concentration (IC50) values against both COX isoforms. The in vitro COX-1 inhibitory activity for compounds 1–14 was found to be in an IC50 range of 6.0 µM to 2.72 mM. nih.gov For COX-2, the inhibition range was from 19 µM to 2.72 mM. nih.gov Notably, compounds 1 and 4 were identified as selective COX-2 inhibitors, while compounds 5 , 10 , 11 , and 12 showed selectivity for COX-1. nih.gov

Table 1: Cyclooxygenase (COX) Inhibition by Isoindoline Derivatives

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (SI) Selectivity
1 >2.72 mM 19 0.27 (COX-2/COX-1) COX-2
4 >2.72 mM 0.331 0.13 (COX-2/COX-1) COX-2
5 15.55 >2.72 mM 0.05 (COX-1/COX-2) COX-1
7 >2.72 mM 0.185 - -
10 6.40 >2.72 mM 0.002 (COX-1/COX-2) COX-1
11 23.64 >2.72 mM 0.009 (COX-1/COX-2) COX-1

| 12 | 38.91 | >2.72 mM | 0.014 (COX-1/COX-2) | COX-1 |

Dipeptidyl Peptidase DPP8/9

While direct inhibition data for 2-amino-2,3-dihydro-1H-isoindol-1-one is limited, literature suggests that derivatives of isoindoline are candidates for the inhibition of dipeptidyl peptidase DPP8/9. Inhibition of these cytosolic serine proteases is known to trigger pyroptosis, an immunostimulatory form of programmed cell death, in monocytes and macrophages.

Urease

Urease is an enzyme implicated in pathologies associated with organisms like Helicobacter pylori. A series of sixteen 2,3-disubstituted isoindolin-1-one (B1195906) derivatives (5a-p ) demonstrated urease inhibitory activity. Among them, compound 5c was the most potent, with an IC50 value of 10.07 ± 0.28 µM. This potency was more than twofold greater than the standard inhibitor thiourea (B124793) (IC50 = 22.01 ± 0.10 µM) and tenfold greater than hydroxyurea (B1673989) (IC50 = 100.00 ± 0.02 µM).

Reverse Transcriptase

The isoindolinone scaffold has been explored for its potential to inhibit HIV-1 reverse transcriptase (RT), a critical enzyme for viral replication. A class of thiazolo-iso-indolinone derivatives showed high specificity for HIV-1 RT. thaiscience.info The most potent compound from this series, BM +51.0836 , inhibited the enzyme with an IC50 of 90 nM in vitro. thaiscience.info Furthermore, studies on phthalimide (B116566) and tetrahydrophthalimide derivatives, which share structural similarities, have also been conducted. While some tetrahydrophthalimide derivatives showed only weak RT inhibitory activity at a concentration of 20 µM, molecular docking studies of other phthalimide derivatives suggested they bind to the same allosteric site as the non-nucleoside RT inhibitor (NNRTI) nevirapine, with comparable binding affinity. nih.govnih.gov

Receptor Modulation Research

The interaction of isoindolinone-related structures with key neurological receptors has been a subject of investigation.

Dopamine (B1211576) Receptors

Derivatives of the related indolin-2-one scaffold have been synthesized and evaluated as ligands for dopamine receptors. One study focused on five indolin-2-one derivatives with piperazinylbutyl side chains. These compounds showed selectivity towards D2-like receptors. Specifically, the compound 1-(4-(4-(4-hydroxybenzyl)-1-piperazinyl)butyl) indolin-2-one (4c) exhibited a high affinity and selectivity for the D4 receptor subtype, with a K(i) value of 0.5 nM, marking it as a potential D4 receptor ligand.

Serotonin (B10506) 5-HT1A Receptors

While direct studies on 2-amino-2,3-dihydro-1H-isoindol-1-one are scarce, research on the structurally analogous isoquinolinone derivatives has shown promise. A series of novel isoquinolinone derivatives were synthesized as potential multi-target antipsychotics, with compound 13 from this series demonstrating high affinity for serotonin 5-HT1A receptors, in addition to D2 and other serotonin receptors.

RAS proteins

The Ras family of proteins are crucial regulators of cellular signaling pathways, and their aberrant activation is linked to cancer. Indole (B1671886) and its derivatives have been shown to interfere with the Ras-related pathway. One mechanism involves targeting the Son of sevenless homologue 1 (SOS1) protein, a guanine (B1146940) nucleotide exchange factor (GEF) that activates Ras. nih.gov Indole derivatives can modulate this interaction, suggesting that the isoindolinone scaffold could be a valuable starting point for developing modulators of Ras signaling.

Investigation of Neuroprotective Effects through Oxidative Stress Modulation

Oxidative stress is a key factor in the pathology of neurodegenerative diseases. Research has indicated that indolinonic aminoxyls, which are derivatives of the core structure, can act as effective antioxidants. A study on the thermally and peroxyl radical-induced oxidation of linolenic acid micelles demonstrated that these compounds protect against lipid peroxidation. The extent of this protective effect was measured by a decrease in malondialdehyde (MDA) production and reduced oxygen consumption, suggesting that these derivatives could be effective antioxidants in biological systems.

In Vitro Anti-Proliferative Activities in Cancer Cell Lines

The anti-proliferative potential of compounds containing the isoindolinone scaffold and related structures has been evaluated in various human cancer cell lines.

Spiro-3-indolin-2-ones : A series of these compounds showed promising anti-proliferative properties against MCF7 (breast), HCT116 (colon), A431 (skin), and PaCa2 (pancreas) cancer cell lines. Compound 6m was identified as the most potent agent against the MCF7 cell line, with an IC50 of 3.597 µM, an efficacy comparable to the standard drug 5-fluorouracil (B62378) (IC50 = 3.15 µM). thaiscience.info

Indolin-2-one derivatives : In a separate study, compound 7g , an indolin-2-one derivative, exhibited notable growth inhibition (GI%) against Non-Small Cell Lung Cancer EKVX (52.63% GI) and Prostate Cancer PC-3 (43.86% GI) cell lines.

Pomalidomide : This derivative of 1H-isoindole-1,3(2H)-dione exhibits direct antimyeloma activity and is known for its antitumor and immunomodulatory effects.

Antimicrobial and Antiviral Activity Studies (in vitro)

Antimicrobial Activity

N-substituted isoindolin-1-one derivatives have been synthesized and investigated as potential novel antimicrobial agents, with their minimum inhibitory concentration (MIC) values determined against various pathogens. nih.gov Additionally, isoindolin-1-one-3-phosphonates have been screened for their activities against bacteria and the fungus Candida albicans.

Antiviral Activity

The 2,3-dihydroisoindole pharmacophore has been identified as a promising scaffold for developing antiviral agents, particularly against the influenza virus. Derivatives were designed to inhibit the PA endonuclease activity of the viral polymerase. Several compounds showed potent inhibition in a cell-based influenza virus polymerase assay, with EC50 values in the micromolar range. Notably, compound 17 from this series retained full activity against the baloxavir-resistant I38T mutant strain. In another study, 2-aminobenzo[de]isoquinoline-1,3-dione derivatives, which are structurally related, showed weak to moderate activity against Herpes Simplex Virus-1 (HSV-1) and HSV-2.

Table 2: In Vitro Anti-Influenza Virus Polymerase Activity

Compound EC50 (µM) CC50 (µM) Selectivity Index (SI)
15 1.8 ± 0.3 >100 >55
16 2.5 ± 0.4 >100 >40
17 1.4 ± 0.2 >100 >71
21 2.1 ± 0.2 75 ± 6 35
Baloxavir acid (BXA) 0.0021 ± 0.0002 >100 >47619

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration.

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Understanding the relationship between the chemical structure of isoindolinone derivatives and their biological activity is crucial for designing more potent and selective compounds.

A structure-activity relationship (SAR) model was developed for isoindoline derivatives based on their COX inhibitory activity. nih.gov This model correlated experimental IC50 values with calculated binding energies and molecular descriptors such as lipophilicity (Log P), molecular weight, volume, and solvation energy. nih.gov The study concluded that these physicochemical parameters significantly impact the inhibitory activity and selectivity of isoindolines against COX-1 and COX-2. nih.gov

Impact of Substituent Variation on Biological Activity

The variation of substituents on the isoindolinone core has a profound effect on biological activity.

For COX Inhibition : The SAR study revealed that hydrophobicity is a key descriptor for COX-2 activity, whereas it has a lesser impact on COX-1 activity. This aligns with previous findings that hydrophobic and steric descriptors are important for improved COX-2 inhibitory action. nih.gov

For Urease Inhibition : The evaluation of sixteen different 2,3-disubstituted isoindolin-1-ones showed that the nature and position of the substituents are critical for urease inhibition, as evidenced by the superior potency of compound 5c over the other fifteen derivatives.

For Antiviral Activity : In the development of influenza PA endonuclease inhibitors, the structure-activity relationship was analyzed by modifying substituents on the lipophilic moiety linked to the metal-binding pharmacophore of the 2,3-dihydro-6,7-dihydroxy-1H-isoindol-1-one scaffold. This systematic modification led to the identification of compounds with nanomolar inhibitory activity in enzymatic assays and micromolar activity in cell-based assays.

Table of Mentioned Compounds

Compound Name/Identifier
1-(4-(4-(4-hydroxybenzyl)-1-piperazinyl)butyl) indolin-2-one (4c)
2,3-disubstituted isoindolin-1-one derivatives (5a-p)
Compound 5c
Compound 6m
Compound 7g
Compound 13 (isoquinolinone derivative)
Compound 15 (dihydroisoindole derivative)
Compound 16 (dihydroisoindole derivative)
Compound 17 (dihydroisoindole derivative)
Compound 21 (dihydroisoindole derivative)
BM +51.0836
Pomalidomide
5-fluorouracil
Baloxavir acid (BXA)
Hydroxyurea
Indolinonic aminoxyls
Isoindoline derivatives 1-14
Nevirapine
Thiazolo-iso-indolinone derivatives

Pharmacophore Elucidation for Targeted Interactions

Pharmacophore modeling is a cornerstone in computational drug design, defining the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target and trigger a response. nih.govnih.gov While a definitive, experimentally validated pharmacophore model for 1H-Isoindol-1-one, 2-amino-2,3-dihydro- against a specific target is not extensively detailed in publicly available research, the isoindolinone scaffold itself is widely recognized as a "fundamental pharmacophore" that contributes significantly to enzyme interaction. nih.gov The elucidation of its targeted interactions can be inferred from studies on structurally related isoindolinone derivatives.

The isoindolinone core is a privileged scaffold in medicinal chemistry, known to be a key component in molecules targeting a diverse range of biological entities, including enzymes like carbonic anhydrases (CAs), poly (ADP-ribose) polymerase-1 (PARP1), and various receptors. nih.govnih.govmdpi.com Its structural rigidity and chemical features—comprising a fused aromatic ring, a lactam moiety (a cyclic amide), and specific points for substitution—allow it to present key interaction groups in a well-defined spatial orientation.

In the rational design of novel inhibitors, the isoindolinone scaffold often serves as the central core in a modular approach that includes a "head," "linker," and "tail" strategy. nih.gov In this context:

The Core: The isoindolinone ring system provides the fundamental shape and hydrophobic surface for initial recognition within a binding pocket. The lactam group is a critical feature, with the carbonyl oxygen acting as a hydrogen bond acceptor and the nitrogen atom (and its substituents) influencing both steric fit and electronic properties.

Substituents: The biological activity and target selectivity are heavily modulated by the nature and position of substituents on this core. The 2-amino group in 1H-Isoindol-1-one, 2-amino-2,3-dihydro- is a key pharmacophoric feature. As a primary amine, it can act as a potent hydrogen bond donor, forming critical interactions with amino acid residues (such as aspartate or glutamate) in a target's active site. nih.gov This group also influences the molecule's polarity and basicity.

Studies on isoindolinone derivatives as inhibitors of human carbonic anhydrase (hCA) isozymes I and II illustrate this principle. In these studies, the isoindolinone scaffold forms the core, while a sulfonyl functional group is incorporated as the "head" to coordinate strongly with the zinc ion in the enzyme's active site. nih.gov The substituents on the isoindolinone nitrogen (the "tail") are then varied to optimize secondary interactions and physicochemical properties. The potent inhibitory activities (Ki) observed for these derivatives underscore the viability of the isoindolinone core as a pharmacophore for enzyme inhibition. nih.gov

The table below summarizes the inhibitory activities of several isoindolinone derivatives against hCA I and II, demonstrating the influence of different substituents on the core pharmacophore's effectiveness.

CompoundSubstituent at N-2 PositionhCA I Ki (nM)hCA II Ki (nM)
Derivative 2aSulfamate with ethyl group24.32 ± 10.5621.69 ± 10.56
Derivative 2cSulfamate with n-propyl group11.48 ± 4.189.32 ± 2.35
Derivative 2dSulfamate with n-butyl group87.08 ± 35.21251.48 ± 37.07
Derivative 2eSulfamate with isobutyl group16.09 ± 4.1414.87 ± 3.25
Acetazolamide (Standard)N/A32.18 ± 1.01118.16 ± 0.882
Data sourced from research on novel isoindolinone derivatives as carbonic anhydrase inhibitors. nih.gov

The data clearly indicates that small changes to the substituent attached to the core isoindolinone scaffold can lead to significant variations in inhibitory potency, a key concept in pharmacophore-based drug design. nih.gov The superior activity of derivatives 2c and 2e compared to the standard inhibitor, acetazolamide, highlights the successful application of the isoindolinone scaffold as a foundational pharmacophore. nih.gov

Historical Context and Evolution of Isoindolone Research

Early Discoveries and Significance

The initial exploration of isoindolone chemistry can be traced back to the fundamental studies of phthalic acid derivatives. The structurally related phthalimides, which feature a dicarbonyl isoindole skeleton, were central to early synthetic organic chemistry. organic-chemistry.org A landmark discovery was the Gabriel synthesis, a method that utilizes the potassium salt of phthalimide (B116566) to prepare primary amines. organic-chemistry.org This reaction highlighted the utility of the phthalimide group as a masked form of a primary amine, a concept that would become foundational in organic synthesis.

The logical progression from this work was the investigation of reactions that could introduce other functionalities onto the nitrogen atom of the isoindole core. The synthesis of N-substituted phthalimides became a significant area of research, with methods developed for N-alkylation using alcohols or alkyl halides. organic-chemistry.org The introduction of a nitrogen atom directly onto the imide nitrogen, creating an N-amino functionality, represented a key milestone. The reaction of phthalic anhydride (B1165640) or its derivatives with hydrazine (B178648) hydrate (B1144303) emerged as a primary method to create N-aminophthalimides and related structures. prepchem.com

The significance of synthesizing N-aminoisoindolones, such as 1H-Isoindol-1-one, 2-amino-2,3-dihydro-, lay in the creation of a novel class of heterocyclic hydrazides. These compounds offered a unique scaffold possessing both the rigid isoindolone framework and a reactive nucleophilic amino group, opening new avenues for chemical elaboration and the exploration of biological activity.

Evolution of Synthetic Methodologies

The synthesis of the isoindolone core has evolved significantly over the years, moving from classical condensation reactions to modern transition-metal-catalyzed methods. The preparation of the specific derivative, 1H-Isoindol-1-one, 2-amino-2,3-dihydro-, has benefited from these advancements, although its synthesis is fundamentally linked to the chemistry of hydrazines.

Early methods for constructing the isoindolinone ring typically involved the cyclization of derivatives of o-toluic acid or phthalic anhydride. A common precursor is 2-carboxybenzaldehyde (B143210), which can undergo reductive amination and subsequent intramolecular amidation with various amines to yield N-substituted isoindolinones. benthamdirect.com

The introduction of the 2-amino group is most directly achieved through hydrazinolysis. A classic approach involves the reaction of a suitable phthalimide precursor with hydrazine. organic-chemistry.orgprepchem.com For instance, the synthesis of the related 2-amino-1H-isoindole-1,3-(2H)dione is accomplished by the dropwise addition of hydrazine to an ice-cold suspension of phthalimide in ethanol (B145695). prepchem.com A similar strategy can be envisioned for 1H-Isoindol-1-one, 2-amino-2,3-dihydro-, likely starting from a precursor such as 2-formylbenzoic acid or its derivatives, followed by reaction with hydrazine.

The evolution of these methods has focused on improving efficiency, yield, and functional group tolerance. Challenges in the hydrazinolysis of more complex phthalimides, such as competitive ring-opening of other functionalities within the molecule, have necessitated the development of milder and more selective reaction conditions. semanticscholar.org For example, the use of protecting groups that are stable to hydrazinolysis or the development of alternative reagents to hydrazine has been an area of focus. benthamdirect.comresearchgate.net

More recent synthetic strategies for the broader class of isoindolinones have embraced transition-metal catalysis. Palladium-catalyzed C-H carbonylation of benzylamines and copper-catalyzed C-H functionalization of 2-alkyl-N-substituted benzamides have emerged as powerful, modern alternatives for constructing the isoindolinone scaffold. benthamdirect.com While not explicitly detailed for the 2-amino derivative in the provided context, these advanced methods represent the forefront of isoindolinone synthesis and could potentially be adapted for the preparation of N-aminoisoindolinones.

Table 1: Comparison of Synthetic Approaches for Isoindolinone Derivatives

MethodDescriptionPrecursorsConditionsAdvantagesDisadvantages
Classical Cyclization Condensation and cyclization of phthalic acid derivatives.Phthalic anhydride, 2-carboxybenzaldehyde, amines/hydrazine.Often requires high temperatures or strong acids/bases. sphinxsai.comSimple, uses readily available starting materials.Can have harsh conditions and limited functional group tolerance.
Hydrazinolysis Cleavage of a phthalimide group using hydrazine to yield an N-amino compound.N-substituted phthalimides, hydrazine hydrate.Typically performed in a solvent like ethanol at low to room temperature. prepchem.comDirect method for introducing the N-amino group.Can lead to side reactions and cleavage of other sensitive groups. semanticscholar.org
Modern Catalysis Transition-metal (e.g., Pd, Cu) catalyzed C-H activation/carbonylation.Benzylamines, 2-alkylbenzamides.Milder conditions, often uses a CO source or surrogate. benthamdirect.comHigh efficiency, broad substrate scope, good functional group tolerance.May require expensive catalysts and specialized ligands.

Shift in Research Focus and Emerging Trends

The initial research on isoindolones was largely driven by an interest in fundamental organic synthesis and the discovery of new chemical structures. However, the focus has progressively shifted towards applied areas, particularly medicinal chemistry. nih.gov The isoindolinone scaffold is now recognized as a "privileged structure," meaning it is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery. tpcj.org

Derivatives of isoindoline (B1297411) have been investigated for a wide range of biological activities, including as inhibitors of enzymes like cyclooxygenase (COX) and as potential anticancer agents. researchgate.netnih.gov The research trend involves the rational design and synthesis of isoindolinone libraries with diverse substitutions to probe structure-activity relationships. The goal is to develop compounds with high potency and selectivity for specific biological targets. For example, studies have explored how different substituents on the isoindolinone ring affect inhibitory activity against COX-1 and COX-2. researchgate.net

The 2-amino group in 1H-Isoindol-1-one, 2-amino-2,3-dihydro- is of particular interest in this context. It serves as a versatile chemical handle for further modification. This amino group can be readily derivatized to create a wide array of amides, sulfonamides, imines, and other functionalities. This allows for the systematic exploration of the chemical space around the isoindolinone core to optimize interactions with a target protein.

Emerging trends point towards the development of highly specific and targeted therapeutic agents. This includes the synthesis of complex, polycyclic systems where the isoindolinone moiety is a key building block. nih.gov The combination of the rigid isoindolinone scaffold with the functionalizable N-amino group makes 1H-Isoindol-1-one, 2-amino-2,3-dihydro- and its derivatives attractive candidates for continued investigation in the development of new therapeutic agents.

Future Directions and Research Perspectives

Exploration of Novel Synthetic Routes and Sustainable Chemistry

The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. jddhs.comnih.gov Research into the synthesis of the isoindolinone core, including the 2-amino substituted variant, is increasingly focused on green chemistry principles. rsc.orgresearchgate.net

Future work will likely prioritize:

Catalytic Systems: The use of novel catalysts is a promising avenue. For instance, ultrathin Pt nanowires have been successfully used for the reductive C-N coupling and intramolecular amidation of 2-carboxybenzaldehyde (B143210) with amines to yield N-substituted isoindolinones. organic-chemistry.org Similarly, rhodium-catalyzed processes in water and copper-catalyzed C-H functionalization offer efficient routes that avoid harsh reagents and high temperatures. researchgate.netorganic-chemistry.org A one-pot, four-component synthesis has also been described for creating 2,3-disubstituted isoindolinones, demonstrating high efficiency. nih.gov

Green Solvents and Recyclable Catalysts: A significant advancement involves tandem reactions in green solvents using recyclable catalysts, such as fluorous phosphine (B1218219). rsc.orgresearchgate.net This approach allows for the synthesis of various isoindolinones in good to excellent yields without the need for purification by column chromatography, and both the catalyst and solvent can be recycled. rsc.orgresearchgate.net

Bio-based Feedstocks: A highly innovative and sustainable strategy involves the synthesis of isoindolinones from bio-based furfurals. rsc.org This intramolecular cycloaromatization strategy upgrades biomass-derived platforms into functionalized aromatics, achieving excellent yields and suitability for gram-scale reactions. rsc.org Theoretical calculations have been employed to understand the stability of intermediates in this cascade conversion process. rsc.org

Table 1: Summary of Sustainable Synthetic Approaches for Isoindolinones

Approach Key Features Catalyst/Reagent Solvent Reference
Catalytic C-N Coupling Reductive coupling and intramolecular amidation. Ultrathin Pt nanowires Hydrogen (1 bar) organic-chemistry.org
Tandem Reaction High resource utilization, catalyst and solvent recycling. Fluorous phosphine Green solvents rsc.orgresearchgate.net
Bio-based Synthesis Upgrades biomass to functionalized aromatics. Defective Zn-BTC-SA catalyst Liquid phase rsc.org
Multi-component Reaction One-pot, four-component synthesis. None specified Ethanol (B145695) nih.gov

Deeper Mechanistic Understanding of Complex Transformations

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. For transformations involving 2-aminoisoindolin-1-one and its derivatives, future research will likely focus on elucidating the intricate pathways of their formation and subsequent reactions.

Computational and Experimental Elucidation: DFT (Density Functional Theory) computational studies have been instrumental in understanding the cyclization of aminoalkynes, which are generated in situ from 2-aminobenzaldehydes and terminal alkynes. figshare.com These studies revealed that the reaction's outcome (i.e., the mode of cyclization) is dependent on factors like the protecting group on the nitrogen atom, the oxidation state of the copper catalyst, and substitutions on the alkyne. figshare.com

Complex Rearrangements: The synthesis of fused heterocyclic systems, such as imidazo[2,1-a]isoindolones, involves complex reaction cascades. nih.gov One such pathway is based on an intramolecular C-arylation via a Smiles-type rearrangement, which proceeds through a spiro-Meisenheimer complex, followed by spontaneous cycloaddition and cyclocondensation. nih.gov

Addition-Elimination Pathways: In reactions with azines, mechanistic investigations using ¹⁵N-labeling, kinetic studies, and computational analysis have shown that the reaction proceeds through an addition/N₂ elimination/cyclization pathway rather than a conventional Diels-Alder reaction. nih.govresearchgate.net The rate-limiting step was identified as the initial nucleophilic attack of an amidine on the azine ring. nih.govresearchgate.net Understanding these nuanced mechanisms allows for the prediction and control of reactivity. researchgate.net Studies on the reaction between phthalaldehyde and 2-aminoethanol to form isoindolinone derivatives also highlight the complexity of the process, which is highly dependent on the medium and sequence of reagent addition. researchgate.net

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For 2-aminoisoindolin-1-one derivatives, in silico methods are being used to predict biological activity and guide the design of new compounds.

QSAR (Quantitative Structure-Activity Relationship): QSAR models provide mathematical correlations between the chemical structure of a compound and its biological activity. nih.gov For isoindoline (B1297411) derivatives, QSAR studies have been used to model their activity as antiplasmodium agents, GlyT1 inhibitors for schizophrenia, and AKR1C3 inhibitors for prostate cancer. nih.govjapsonline.commdpi.com These models identify key molecular descriptors—such as electronic, topological, and physicochemical properties—that govern activity, thereby enabling the prediction of potency for novel, unsynthesized compounds. nih.govmdpi.com

Molecular Docking and Dynamics: Molecular docking simulations predict the preferred orientation and binding affinity of a molecule to a biological target. This has been applied to isoindoline derivatives to study their interactions with enzymes like urease, cyclooxygenase (COX-1 and COX-2), lipoxygenase, and phosphoinositide 3-kinase gamma (PI3Kγ). nih.govresearchgate.netnih.govnih.govresearchgate.net For instance, docking studies of isoindolin-1-one (B1195906) derivatives as urease inhibitors showed results that were in good agreement with in vitro tests. nih.gov Molecular dynamics (MD) simulations further refine these models by showing the stability of the ligand-protein complex over time. nih.govmdpi.com

3D-QSAR (CoMFA and CoMSIA): Three-dimensional QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) generate 3D contour maps that visualize the regions where steric, electrostatic, or other property changes will affect biological activity. nih.gov These techniques have been used to understand the structural requirements for potent PI3Kγ inhibition by isoindolin-1-one derivatives, providing a visual guide for optimizing lead compounds. nih.gov

Table 2: Application of Computational Models to Isoindolinone Derivatives

Computational Method Target/Application Key Findings Reference
QSAR / GFA Antiplasmodium (pfLDH) Activity depends on ATSC5i, GATS8p, and other topological descriptors. nih.gov
MLR & LS-SVM COX-1/COX-2 Inhibition Inhibitory activity correlates with steric, hydrophobic, and thermodynamic parameters. researchgate.netnih.gov
Molecular Docking Urease Inhibition Docking results correlated well with in vitro inhibitory activity (IC₅₀ = 10.07 ± 0.28 µM for the most potent compound). nih.gov
CoMFA/CoMSIA & MD PI3Kγ Inhibition (Gastric Carcinoma) Identified key binding subsites and physicochemical factors affecting selective ligand recognition. nih.gov
QSAR (MLR & MNLR) GlyT1 Inhibition (Schizophrenia) Activity correlates with H-bond donors, polarizability, and surface tension. mdpi.com

Design and Synthesis of Highly Selective Biological Probes

The 2-aminoisoindolin-1-one scaffold is a valuable starting point for the development of highly selective molecules that can probe specific biological pathways or act as targeted therapeutic agents.

Enzyme Inhibitors: Derivatives have been designed and synthesized as potent and selective inhibitors of various enzymes. This includes inhibitors of cyclooxygenase (COX-1 and COX-2), where modifications to the core structure influence selectivity. researchgate.netnih.gov Other targets include urease, where isoindolin-1-one derivatives have shown more potent inhibition than standard inhibitors like thiourea (B124793). nih.gov

Dual-Target Inhibitors: A sophisticated approach involves designing single molecules that can inhibit two distinct biological targets. For example, indenoisoquinolines, which share a structural relationship with the isoindolinone core, have been developed as dual inhibitors of topoisomerase I (Top1) and tyrosyl-DNA phosphodiesterase I (TDP1), two key enzymes in DNA repair and replication, offering a synergistic approach to cancer therapy. nih.gov

Fragment-Based Drug Design: This approach uses small molecular fragments to build potent and selective inhibitors. A fragment-based strategy was used to develop selective inhibitors of the anti-apoptotic protein Mcl-1, starting from an indole-2-carboxylic acid scaffold, which is structurally related to the isoindolinone core. nih.gov This method allows for the systematic optimization of binding affinity and selectivity over related proteins like Bcl-2. nih.gov

Targeting HIV and Other Diseases: Novel 3-hydrazonoindolin-2-one derivatives have been designed and synthesized as inhibitors of HIV-1 RNase H, with some compounds showing micromolar inhibitory activity. mdpi.com Furthermore, the synthesis of 2'-amino-3,6-dihydroxyxanthene-9-spiro-1'-isoindolin-3'-one from fluorescein (B123965) and hydrazine (B178648) hydrate (B1144303) yields a spirolactam structure that can serve as a fluorescent probe for detecting metal ions like copper(II) and cobalt(II). nih.gov

Expansion of Applications in Diverse Scientific Fields

While much of the focus has been on medicinal chemistry, the unique properties of 2-aminoisoindolin-1-one and its derivatives suggest potential applications in a broader range of scientific areas.

Agrochemicals: The core structure is being explored in agrochemistry. For example, certain novel spiro[indole-pyridine] derivatives, which are synthesized from isatin-based precursors, have been identified as moderately active herbicide safeners, protecting crops from the effects of herbicides like 2,4-D. mdpi.com

Materials Science: The fluorescent properties of certain isoindolinone derivatives, such as those derived from fluorescein, make them candidates for use in materials science as chemical sensors or probes. nih.gov Their ability to detect specific metal ions or molecules like hydrogen peroxide is of significant interest. nih.gov

Neurodegenerative Diseases: The isoquinoline (B145761) and isoindolinone skeletons are being investigated for the treatment of neurodegenerative diseases. google.com For instance, aminoquinoxaline derivatives have been patented for this purpose, and related heterocyclic structures are continually being explored for their potential to modulate pathways involved in diseases like Alzheimer's. google.comnih.gov

Antidiabetic and Antioxidant Agents: Polycyclic compounds integrating quinoline (B57606) and isoindoline moieties have been synthesized and evaluated as dual inhibitors of α-glycosidase and α-amylase, two key enzymes in carbohydrate metabolism. mdpi.com Some of these compounds showed significant antioxidant and antidiabetic activity, with inhibitory effects greater than the standard drug acarbose. mdpi.com

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-amino-2,3-dihydro-1H-isoindol-1-one derivatives?

  • Methodological Answer : High-yield synthesis (e.g., 97% yield) is achievable via nucleophilic substitution or cyclization reactions under controlled conditions. For example, refluxing precursors in anhydrous solvents (e.g., THF or DCM) with catalytic bases like triethylamine can enhance reaction efficiency. Monitoring reaction progress via TLC and optimizing stoichiometric ratios of substituents (e.g., aryl halides or amines) are critical .

Q. What spectroscopic techniques are essential for confirming the structure of 2-amino-2,3-dihydro-1H-isoindol-1-one derivatives?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify proton environments (e.g., aromatic protons at δ 7.20–7.67 ppm) and carbonyl groups (C=O at ~170 ppm).
  • IR Spectroscopy : Confirm lactam carbonyl stretches (~1660–1680 cm1^{-1}) and hydroxyl groups (~3260 cm1^{-1}) .
  • Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H]+^+ peaks) .

Q. What are the primary applications of 2-amino-2,3-dihydro-1H-isoindol-1-one in biological research?

  • Methodological Answer : These derivatives serve as precursors for bioactive molecules. For instance:

  • Antimicrobial Studies : Screen against bacterial/fungal strains using disk diffusion assays.
  • Anticancer Research : Evaluate cytotoxicity via MTT assays on cancer cell lines (e.g., IC50_{50} determination) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in 2-amino-2,3-dihydro-1H-isoindol-1-one derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 153 K) reveals bond angles (e.g., C–C–C angles ~117–129°) and hydrogen-bonding networks. For example, inversion dimers formed via O–H···O interactions (2.7–3.0 Å) stabilize crystal packing .

Q. What computational strategies validate reaction mechanisms for isoindolone derivatives?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate transition-state energies for cyclization steps.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways.
  • Statistical Validation : Use ANOVA (p < 0.05) to assess reproducibility in multi-step syntheses .

Q. How do advanced mass spectrometry techniques characterize isoindolone metabolites?

  • Methodological Answer :

  • MS/MS Fragmentation : Apply collision-induced dissociation (CID) to fragment ions (e.g., m/z 285.115) and identify metabolic pathways.
  • Isotopic Labeling : Track 13C^{13}C-labeled intermediates in degradation studies.
  • Lipid Search Engines : Cross-reference fragment ion databases (mass tolerance ≤5 ppm) for lipid-like derivatives .

Data Contradiction & Validation

Q. How should researchers address discrepancies in reported biological activities of isoindolone derivatives?

  • Methodological Answer :

  • Dose-Response Curves : Replicate assays across multiple cell lines (e.g., HeLa vs. MCF-7) to confirm IC50_{50} consistency.
  • SAR Analysis : Compare substituent effects (e.g., electron-withdrawing groups on phenyl rings) to reconcile activity variations .

Q. What protocols ensure reproducibility in isoindolone crystallography studies?

  • Methodological Answer :

  • Crystallization Conditions : Standardize solvent mixtures (e.g., DCM/hexane) and cooling rates.
  • Data-to-Parameter Ratios : Maintain ratios >15:1 to minimize overfitting in refinement software (e.g., SHELXL) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.